molecular formula C10H7NO3 B2616023 4-Hydroxyisoquinoline-3-carboxylic acid CAS No. 22080-18-8

4-Hydroxyisoquinoline-3-carboxylic acid

Cat. No. B2616023
CAS RN: 22080-18-8
M. Wt: 189.17
InChI Key: SDANCITUOADILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number 22080-18-8 . It has a molecular weight of 189.17 and its IUPAC name is 4-hydroxy-3-isoquinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 4-Hydroxyisoquinoline-3-carboxylic acid is 1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-11-8(9)10(13)14/h1-5,12H,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Hydroxyisoquinoline-3-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 189.17 .

Scientific Research Applications

Free-Radical Scavenging

Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, which is structurally similar to 4-Hydroxyisoquinoline-3-carboxylic acid, have been synthesized and tested for their free-radical scavenging activity . They were found to be effective in scavenging various types of radicals, including 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·), 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS·+), superoxide anion radical (O2·−), and nitric oxide radical (·NO) .

Enzyme Inhibition

The same derivatives also showed moderate inhibitory activities against D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes are involved in various biological processes, and their inhibition can have therapeutic implications in diseases like Alzheimer’s.

Organic Synthesis

Carboxylic acids, including 4-Hydroxyisoquinoline-3-carboxylic acid, play a key role in organic synthesis . They can participate in a variety of reactions, such as substitution, elimination, and coupling, leading to the formation of a wide range of organic compounds .

Nanotechnology

In nanotechnology, carboxylic acids have been used for surface modification of nanostructures . For instance, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to modify the surface of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation . This has applications in the production of polymer nanomaterials .

Polymers

Carboxylic acids have applications in the area of polymers as monomers, additives, and catalysts . They can be used to produce synthetic or natural polymers, and also for the modification of existing polymers .

Antioxidant Activity

A series of 2-aryl-3-hydroxyquinoline-4-carboxylic acids and 3-aryl-2-hydroxyquinoline-4-carboxylic acids were synthesized and evaluated for their antioxidant activity . Given the structural similarity, 4-Hydroxyisoquinoline-3-carboxylic acid might also exhibit antioxidant activity.

Safety and Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H319 , indicating that it causes serious eye irritation. Precautionary statements include P264, P280, P305+P351+P338, and P337+P313 .

properties

IUPAC Name

4-hydroxyisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-11-8(9)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDANCITUOADILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyisoquinoline-3-carboxylic acid

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